molecular formula C5H11FN2O2 B13151464 4-Fluoro-l-ornithine CAS No. 744992-38-9

4-Fluoro-l-ornithine

Katalognummer: B13151464
CAS-Nummer: 744992-38-9
Molekulargewicht: 150.15 g/mol
InChI-Schlüssel: ZRIIYXZTUJZZCU-BKLSDQPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-l-ornithine is a fluorinated derivative of the amino acid ornithine. This compound is of significant interest due to its unique properties imparted by the fluorine atom, which can influence the compound’s reactivity, stability, and interaction with biological systems. Fluorinated amino acids, including this compound, are valuable in various fields such as medicinal chemistry, protein engineering, and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-l-ornithine typically involves the introduction of a fluorine atom into the ornithine molecule. One common method is the fluorination of l-ornithine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is environmentally friendly and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-l-ornithine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted ornithine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Fluoro-l-ornithine involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes, thereby inhibiting their activity. For example, it can inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, leading to reduced polyamine levels in cells . This inhibition can affect cell growth and proliferation, making it a potential therapeutic agent in cancer treatment .

Eigenschaften

CAS-Nummer

744992-38-9

Molekularformel

C5H11FN2O2

Molekulargewicht

150.15 g/mol

IUPAC-Name

(2S)-2,5-diamino-4-fluoropentanoic acid

InChI

InChI=1S/C5H11FN2O2/c6-3(2-7)1-4(8)5(9)10/h3-4H,1-2,7-8H2,(H,9,10)/t3?,4-/m0/s1

InChI-Schlüssel

ZRIIYXZTUJZZCU-BKLSDQPFSA-N

Isomerische SMILES

C([C@@H](C(=O)O)N)C(CN)F

Kanonische SMILES

C(C(CN)F)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.